molecular formula C13H17N3O3S B14893586 Hybrid HY-1

Hybrid HY-1

Cat. No.: B14893586
M. Wt: 295.36 g/mol
InChI Key: XRBINVLWFQEUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histone deacetylase inhibitor 48 is a compound that targets histone deacetylases, a family of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This process is crucial for the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of histone deacetylase inhibitor 48 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of histone deacetylase inhibitor 48 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:

Chemical Reactions Analysis

Types of Reactions

Histone deacetylase inhibitor 48 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce functionalized analogs with enhanced activity .

Scientific Research Applications

Histone deacetylase inhibitor 48 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.

    Biology: Employed in research to understand the biological functions of histone deacetylases and their role in gene regulation.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases

Mechanism of Action

Histone deacetylase inhibitor 48 exerts its effects by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from lysine residues on histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The compound targets specific histone deacetylase isoforms, modulating various cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .

Comparison with Similar Compounds

Histone deacetylase inhibitor 48 can be compared with other histone deacetylase inhibitors, such as:

    Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: Another histone deacetylase inhibitor with applications in multiple myeloma treatment.

    Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Histone deacetylase inhibitor 48 is unique due to its specific isoform selectivity and potentially lower toxicity compared to other inhibitors. This makes it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

2-ethynyl-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H17N3O3S/c1-2-12-15-10(9-20-12)13(18)14-8-6-4-3-5-7-11(17)16-19/h1,9,19H,3-8H2,(H,14,18)(H,16,17)

InChI Key

XRBINVLWFQEUIS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)C(=O)NCCCCCCC(=O)NO

Origin of Product

United States

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